molecular formula C20H25NO5S B11402418 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11402418
M. Wt: 391.5 g/mol
InChI Key: AIQKWBXJAPZCNM-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines phenoxy, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid.

    Thiophene ring formation: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.

    Furan ring introduction: The furan moiety is incorporated via a coupling reaction with a furan derivative.

    Final coupling: The final step involves coupling the phenoxy, thiophene, and furan intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylphenoxyacetic acid: Shares the phenoxy moiety but lacks the thiophene and furan rings.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the phenoxy and furan moieties.

    5-methylfurfural: Contains the furan ring but lacks the phenoxy and thiophene moieties.

Uniqueness

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is unique due to its combination of phenoxy, thiophene, and furan moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C20H25NO5S/c1-14-5-4-6-15(2)20(14)25-12-19(22)21(11-18-8-7-16(3)26-18)17-9-10-27(23,24)13-17/h4-8,17H,9-13H2,1-3H3

InChI Key

AIQKWBXJAPZCNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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